N-(2-FURYLMETHYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Overview
Description
N-(2-FURYLMETHYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thienopyridine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of N-(2-FURYLMETHYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the thienopyridine core. This can be achieved by reacting 2-cyanothioacetamide with a suitable chalcone precursor in the presence of a base . The resulting thienopyridine intermediate is then further functionalized through various reactions, including acylation and amination, to introduce the desired substituents . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-(2-FURYLMETHYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:
Scientific Research Applications
N-(2-FURYLMETHYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphoinositide phospholipase C (PI-PLC), by binding to their active sites . This inhibition disrupts key cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-(2-FURYLMETHYL)-4,6-DIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other thienopyridine derivatives, such as:
Thieno[2,3-b]pyridine: Known for its anticancer and anti-inflammatory properties.
Pyrano[4,3-b]thieno[3,2-e]pyridine: Exhibits significant biological activities, including antimicrobial and anticancer effects.
Thiophene derivatives: These compounds are widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The unique structure of this compound, particularly the presence of the furylmethyl and phenylpropenoyl groups, contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,6-dimethyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-13-16(2)26-24-20(15)21(27-19(28)11-10-17-7-4-3-5-8-17)22(31-24)23(29)25-14-18-9-6-12-30-18/h3-13H,14H2,1-2H3,(H,25,29)(H,27,28)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSZGEBFXVUHQS-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CO3)NC(=O)C=CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CO3)NC(=O)/C=C/C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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